Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate
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Overview
Description
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a cyanocyclopentyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclopentyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanocyclopentyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methylene chloride or chloroform, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate has several scientific research applications:
Biology: The compound’s derivatives may be explored for their biological activity and potential as pharmaceutical agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable bonds with various biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyanocyclopentyl moiety.
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A related compound with a hydroxyl group instead of a cyano group.
Uniqueness
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its cyanocyclopentyl moiety differentiates it from other carbamates and contributes to its reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-cyanocyclopentyl]carbamate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
LHUKLMWDVACRKQ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C#N |
Origin of Product |
United States |
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